3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Description
This compound features a pyrido[2,1-c][1,2,4]triazin-4-one core linked to a 4-(4-methoxyphenyl)piperazine moiety via a 3-oxopropyl chain.
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H23N5O3/c1-29-17-7-5-16(6-8-17)24-12-14-25(15-13-24)20(27)10-9-18-21(28)26-11-3-2-4-19(26)23-22-18/h2-8,11H,9-10,12-15H2,1H3 |
InChI Key |
WXFWJCICZWARQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyridotriazine core.
Final Coupling: The final step involves coupling the cyclized intermediate with a propyl group to form the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Neuropharmacology
- Antidepressant Activity : Compounds with similar structures have demonstrated antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic neurotransmission.
- Neuroprotective Effects : Research indicates that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antiviral Properties
- In Vitro Studies : The compound has been evaluated for antiviral activity against strains of human coronaviruses. Preliminary results suggest that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.
Anticancer Potential
- Cell Line Studies : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanisms are believed to involve apoptosis induction and cell cycle arrest in various cancer cell lines .
Case Studies
Synthesis and Production
The synthesis of this compound typically involves multiple steps starting from readily available precursors:
- Formation of Piperazine Intermediate : Reaction of 4-methoxyphenylamine with ethylene glycol under dehydrating conditions.
- Coupling Reaction : The piperazine intermediate is coupled with a pyrido[2,1-c][1,2,4]triazine derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
- Final Cyclization : Cyclization is performed under controlled conditions to yield the final product.
Industrial production may utilize advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification to enhance yield and purity .
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
a) Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Example: 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Key Differences: Replaces the triazinone core with a pyrido-pyrimidinone system and introduces a thiazolidinone substituent. The sulfur atom in the thiazolidinone may alter metabolic stability compared to the oxygen-rich triazinone . Impact: Increased lipophilicity due to the thioxo group could enhance membrane permeability but reduce aqueous solubility.
b) Benzothiazol-3-one 1,1-Dioxide Derivatives
- Example: 2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide () Key Differences: Substitutes the pyrido-triazinone with a benzothiazol-3-one 1,1-dioxide core. Impact: Predicted pKa of 3.62 suggests higher acidity, which may influence ionization and bioavailability under physiological conditions .
c) Triazolo-Pyrazinone Derivatives
- Example: 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one () Key Differences: Features a triazolo-pyrazinone core and a 3-chlorophenyl group on the piperazine. The chloro substituent increases molecular weight (492.96 g/mol) and lipophilicity compared to the methoxy group in the target compound . Impact: Enhanced ClogP may improve blood-brain barrier penetration but increase off-target binding risks.
Substituent Variations on the Piperazine Ring
a) 4-Methoxyphenyl vs. 3-Chlorophenyl
- Example: ’s compound vs. the target compound. In contrast, the 3-chlorophenyl group () introduces steric bulk and electron-withdrawing effects, which may reduce binding affinity but improve metabolic stability .
b) 4-Ethylpiperazine vs. 4-Methoxyphenylpiperazine
- Example: 2-(4-Ethyl-1-piperazinyl)-...pyrido[1,2-a]pyrimidin-4-one (). However, it may enhance solubility due to reduced planarity .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one (CAS No. 451469-42-4) is a complex organic molecule with potential therapeutic applications. Its unique structure includes a pyrido-triazin core and a piperazine moiety substituted with a methoxyphenyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23N5O3
- Molecular Weight : 393.44 g/mol
- Chemical Structure : The compound features a pyrido[2,1-c][1,2,4]triazin backbone with a piperazine ring that enhances its pharmacological potential.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Antitumor Activity
Several studies have evaluated the antitumor properties of triazin derivatives. For instance, derivatives containing piperazine rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Activity
The compound has been assessed for its antimicrobial properties against both bacterial and fungal strains. In vitro studies revealed that similar piperazine derivatives demonstrated potent activity against pathogens such as:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
3. Neuropharmacological Effects
Research into piperazine-containing compounds suggests potential neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of the piperazine moiety with serotonin receptors may play a crucial role in these effects.
Case Studies and Research Findings
A selection of case studies illustrates the biological activity of related compounds:
The biological activity of this compound may be attributed to:
- Receptor Binding : Interaction with various neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
